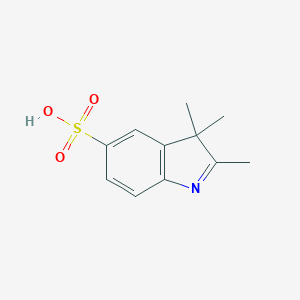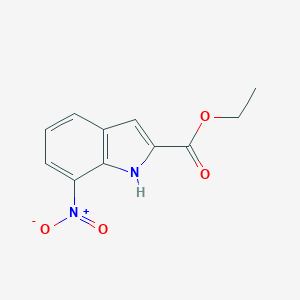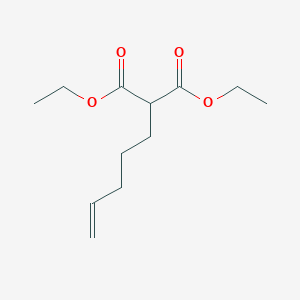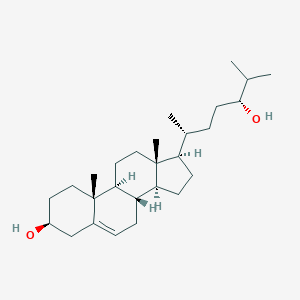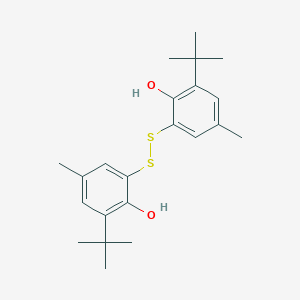
p-Cresol, 2,2'-dithiobis[6-tert-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Cresol, 2,2’-dithiobis[6-tert-butyl- is a chemical compound with the molecular formula C22H30O2S2 . It’s also known by other names such as 2,2’-Thiobis(6-tert-butyl-p-cresol) and has a molecular weight of 358.5 g/mol .
Molecular Structure Analysis
The molecular structure of p-Cresol, 2,2’-dithiobis[6-tert-butyl- is based on structures generated from information available in ECHA’s databases . The IUPAC name for this compound is 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfanyl-4-methylphenol .Wissenschaftliche Forschungsanwendungen
Catalyst for Alkylation of p-Cresol
The compound is used as a catalyst for the alkylation of p-Cresol with tert-Butanol . The catalyst displays higher activity, with a higher desired yield of 2-tert-butyl cresol (2-TBC) compared to the untreated catalyst . This activity is related to the presence of stronger Brønsted acid sites in the steamed catalyst .
Biochemical for Proteomics Research
2,2’-Dithiobis(pyridine-N-oxide), a similar compound, is used as a biochemical for proteomics research . Although not directly mentioned, it’s plausible that 2,2’-Dithiobis(6-t-butyl-p-cresol) could have similar applications in this field.
Versatile Applications due to Complex Structure
The compound exhibits high perplexity due to its complex structure, allowing for versatile applications. While the specific applications are not mentioned, the complex structure of the compound suggests potential for diverse uses in scientific research.
Wirkmechanismus
Target of Action
It is known to be used as an antioxidant in various applications, suggesting that it may interact with reactive oxygen species or other oxidizing agents within a system .
Mode of Action
As an antioxidant, it likely functions by donating electrons to neutralize free radicals or other oxidizing agents, thereby preventing oxidative damage .
Biochemical Pathways
Given its role as an antioxidant, it may be involved in pathways related to oxidative stress and inflammation .
Result of Action
As an antioxidant, it is likely to reduce oxidative stress and potentially mitigate damage to cellular components caused by free radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-Dithiobis(6-t-butyl-p-cresol). For instance, it is known to be stable but can oxidize under certain conditions . It is also soluble in organic solvents, which may affect its distribution and action in different environments .
Eigenschaften
IUPAC Name |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)disulfanyl]-4-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S2/c1-13-9-15(21(3,4)5)19(23)17(11-13)25-26-18-12-14(2)10-16(20(18)24)22(6,7)8/h9-12,23-24H,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSMWSPFKFLNBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)C(C)(C)C)C)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216771 |
Source


|
| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Cresol, 2,2'-dithiobis[6-tert-butyl- | |
CAS RN |
1620-66-2 |
Source


|
| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does p-Cresol, 2,2'-dithiobis[6-tert-butyl- interact with dienes during polymerization and what is the significance of this interaction?
A1: p-Cresol, 2,2'-dithiobis[6-tert-butyl- acts as a chain transfer agent during the polymerization of dienes like polyisoprene and polybutadiene []. This means that during the polymerization process, the growing polymer chain reacts with p-Cresol, 2,2'-dithiobis[6-tert-butyl-, terminating its growth and transferring the reactive radical to the dithiodiphenol molecule. This process leads to the incorporation of the phenolic sulfide unit from p-Cresol, 2,2'-dithiobis[6-tert-butyl- into the polymer backbone []. The significance of this incorporation is the enhancement of the polymer's resistance to oxidation, effectively building in antioxidant properties [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



